molecular formula C20H20N2O3S B2695783 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922660-94-4

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2695783
CAS No.: 922660-94-4
M. Wt: 368.45
InChI Key: IXNHYOQTPDJYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic organic compound that features a thiazole ring substituted with a dimethylphenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For this compound, 3,4-dimethylphenylthioamide reacts with 2-bromoacetophenone under basic conditions to form the thiazole ring.

  • Coupling with Benzamide: : The thiazole intermediate is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors, which could be explored for therapeutic applications.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the thiazole ring and aromatic systems.

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring could participate in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-benzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.

    N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydroxybenzamide: Contains hydroxyl groups instead of methoxy groups, potentially altering its hydrogen bonding capabilities and biological activity.

Uniqueness

N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is unique due to the presence of both methoxy groups and the thiazole ring, which confer distinct electronic properties and reactivity patterns. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-12-8-9-14(10-13(12)2)16-11-26-20(21-16)22-19(23)15-6-5-7-17(24-3)18(15)25-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNHYOQTPDJYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.